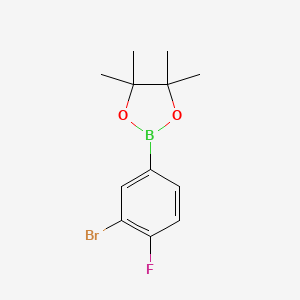

3-Bromo-4-fluorophenylboronic acid pinacol ester

Übersicht

Beschreibung

3-Bromo-4-fluorophenylboronic acid pinacol ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Chemical Reactions Analysis

Pinacol boronic esters, including this compound, are used in various chemical reactions. They are particularly useful in the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 327.0±32.0 °C, and its density is predicted to be 1.35±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of π-Conjugated Polymers

The compound plays a crucial role in the Suzuki-Miyaura coupling polymerization process. Nojima et al. (2016) demonstrated its use in synthesizing high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. This method allows for the production of polymers with specific end-group functionalities, which are essential for creating advanced materials with tailored properties (Nojima et al., 2016).

Fluoride Ion Sensing

Organoboron compounds, including 3-Bromo-4-fluorophenylboronic acid pinacol ester, have been applied as Lewis acid receptors for fluoride ions in polymeric membranes. Jańczyk et al. (2012) investigated the use of organoboron compounds in creating selective, sensitive fluoride ion sensors. These sensors have potential applications in environmental monitoring and healthcare (Jańczyk et al., 2012).

C-F Bond Functionalization

Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage has been achieved, demonstrating the synthetic utility of this compound in creating diverse functionalized arenes. This method, as reported by Niwa et al. (2015), provides a pathway for the facile conversion of fluoroarenes into a variety of functionalized compounds, highlighting its importance in synthetic chemistry (Niwa et al., 2015).

Phosphorescent Organic Molecules

Shoji et al. (2017) discovered that simple arylboronic esters exhibit room-temperature phosphorescence in the solid state. This finding opens up new avenues for the use of this compound in creating phosphorescent materials without heavy atoms or carbonyl groups, which are typically required for efficient triplet excited state generation. Such materials could find applications in optoelectronics, sensing, and imaging (Shoji et al., 2017).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for 3-Bromo-4-fluorophenylboronic acid pinacol ester is not available, general precautions for handling boronic esters include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

The future directions for 3-Bromo-4-fluorophenylboronic acid pinacol ester and other pinacol boronic esters lie in their potential applications in organic synthesis. There is ongoing research into developing more efficient and diverse methods for their synthesis and deboronation . Their use in the Suzuki–Miyaura coupling and other C-C bond formation reactions also presents opportunities for the synthesis of a wide range of organic compounds .

Eigenschaften

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNYEVRWYUIXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid](/img/structure/B3108313.png)

![Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3108335.png)

![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)